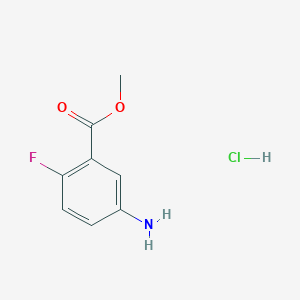

5-Amino-2-fluorobenzoic acid methyl ester hydrochloride

Description

5-Amino-2-fluorobenzoic acid methyl ester hydrochloride is a halogenated aromatic compound characterized by a benzoic acid backbone substituted with a fluorine atom at the 2-position, an amino group at the 5-position, and a methyl ester moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is likely utilized as an intermediate in drug synthesis, particularly in modifying pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

IUPAC Name |

methyl 5-amino-2-fluorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQODTAKZISMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluorobenzoic acid methyl ester hydrochloride typically involves the esterification of 5-Amino-2-fluorobenzoic acid. One common method includes the reaction of 5-Amino-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 5-Amino-2-fluorobenzoic acid methyl ester hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group in 5-Amino-2-fluorobenzoic acid methyl ester hydrochloride can undergo oxidation to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines or other reduced forms.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-2-fluorobenzoic acid methyl ester hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, 5-Amino-2-fluorobenzoic acid methyl ester hydrochloride is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluorobenzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 5-amino-2-fluorobenzoic acid methyl ester hydrochloride and its analogs:

| Compound Name | Substituents/Functional Groups | Molecular Weight* | Key Features |

|---|---|---|---|

| 5-Amino-2-fluorobenzoic acid methyl ester HCl | -NH₂ (5-position), -F (2-position), -COOCH₃, HCl | ~219.6 g/mol | Electron-withdrawing F enhances acidity; HCl improves solubility. |

| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | -Cl (2-position), -NH₂, -COOCH₃, HCl | ~234.1 g/mol | Chlorine substitution may increase lipophilicity; similar ester-HCl salt. |

| 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester HCl | Complex heterocyclic structure, -COOCH₃, HCl | ~390.8 g/mol | Extended ring system; potential CNS activity due to yohimbine backbone. |

*Molecular weights estimated based on structural formulas.

Physicochemical Properties

- Solubility: The hydrochloride salt form of all three compounds enhances water solubility compared to their freebase counterparts. However, the presence of chlorine or fluorine (halogens) in the aromatic ring may reduce solubility in nonpolar solvents .

- Stability: The electron-withdrawing fluorine in the target compound may stabilize the ester group against hydrolysis compared to non-fluorinated analogs. In contrast, the chlorine in Methyl 2-amino-2-(2-chlorophenyl)acetate HCl could increase susceptibility to nucleophilic substitution reactions .

Biological Activity

5-Amino-2-fluorobenzoic acid methyl ester hydrochloride (AFB) is a compound with significant potential in various biological applications. As a derivative of benzoic acid, it features a unique structure that contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C8H9ClFNO2

- Molecular Weight : 195.62 g/mol

- Chemical Structure : The compound consists of an amino group at the 5-position, a fluorine atom at the 2-position, and a methyl ester group.

The biological activity of AFB is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine groups enhance its binding affinity, influencing various biochemical pathways. Notably, the fluorine atom increases the compound's electronegativity, which can enhance its reactivity and selectivity towards biological targets.

Antimicrobial Activity

Research indicates that AFB exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies. This activity may be linked to its structural similarity to known antimicrobial agents.

Anti-Cancer Properties

AFB has been investigated for its potential anti-cancer effects. Studies suggest that it may induce apoptosis in cancer cells by interfering with specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the promotion of programmed cell death, which is crucial in cancer therapy.

Enzyme Inhibition

AFB has been identified as an inhibitor of various enzymes involved in metabolic pathways. For instance, it can inhibit enzymes related to amino acid biosynthesis, which is particularly relevant in the context of bacterial infections such as tuberculosis. By disrupting these pathways, AFB may enhance the efficacy of existing antibiotics or serve as a lead compound for new drug development.

Research Findings

A summary of key research findings regarding AFB's biological activity is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that AFB exhibited an MIC of 5 µM against Mycobacterium tuberculosis (Mtb) without tryptophan present, suggesting its potential role as an adjunct therapy in tuberculosis treatment .

- Cancer Cell Studies : In vitro studies indicated that AFB could significantly reduce proliferation rates of several cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Enzyme Interaction : Research on enzyme inhibition revealed that AFB effectively inhibited anthranilate synthase, a key enzyme in tryptophan biosynthesis, leading to reduced growth rates of Mtb .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-amino-2-fluorobenzoic acid methyl ester hydrochloride?

The synthesis typically involves esterification of 5-amino-2-fluorobenzoic acid with methanol or ethanol under reflux conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:

- Temperature control : Maintain reflux conditions (60–80°C) during esterification to ensure reaction completion.

- Solvent selection : Use anhydrous methanol or ethanol to avoid hydrolysis side reactions.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) improves purity .

Q. How can structural purity and identity be confirmed post-synthesis?

Use a combination of analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C2, methyl ester at COOCH₃) and proton environments .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the hydrochloride salt .

- HPLC : Assess purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound as a lyophilized powder at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent degradation . For solution-phase storage, use anhydrous DMSO or ethanol, and test stability via periodic HPLC analysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and biological activity?

The C2 fluorine enhances electrophilicity and metabolic stability by reducing oxidative metabolism. Comparative studies with non-fluorinated analogs show:

Q. What methodologies are used to analyze conflicting biological activity data across studies?

Address contradictions via:

- Dose-response assays : Validate IC₅₀ values across multiple cell lines (e.g., T-lymphoblastic vs. neuroblastoma) .

- Structural analogs : Compare activity of derivatives (e.g., 5-fluoro vs. 5-chloro substitutions) to isolate substituent effects .

- Assay standardization : Use uniform protocols for cell viability (MTT assay) and enzyme inhibition (fluorescence-based kinetics) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Apply molecular docking (e.g., AutoDock Vina) and QSAR models to:

- Predict binding poses with targets like G-protein-coupled receptors (GPCRs) .

- Optimize substituents (e.g., methyl vs. methoxy groups) for improved hydrogen bonding or π-π stacking .

- Validate predictions with synthetic analogs and in vitro assays .

Q. What strategies mitigate instability during in vivo studies?

Q. How are enantiomeric impurities resolved in chiral derivatives?

Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate R- and S-enantiomers . Validate enantiopurity with polarimetry or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.